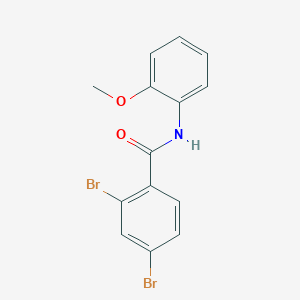

2,4-dibromo-N-(2-methoxyphenyl)benzamide

Description

Nuclear Magnetic Resonance (NMR) Spectral Assignments

The NMR spectral features of this compound can be extrapolated from structurally related benzamides. For example, N-(4-bromophenyl)benzamide exhibits:

- ¹H NMR (DMSO-d₆) : δ 7.48–7.52 (m, aromatic H), 10.29 (s, NH).

- ¹³C NMR (DMSO-d₆) : δ 165.9 (C=O), 139.2 (C-Br), 115.7–129.4 (aromatic carbons).

For the target compound, the methoxy group at the 2-position of the phenyl ring would deshield adjacent protons, resulting in distinct chemical shifts:

- ¹H NMR : δ ~3.8–3.9 (s, OCH₃), δ ~7.1–7.4 (m, aromatic H), δ ~10.5 (s, NH).

- ¹³C NMR : δ ~55.0 (OCH₃), δ ~165.0 (C=O), δ ~120–130 (aromatic carbons).

| Proton Environment | ¹H NMR (δ) | ¹³C NMR (δ) |

|---|---|---|

| Aromatic (ortho to Br) | 7.1–7.3 | 122–125 |

| Aromatic (meta to Br) | 7.3–7.5 | 128–130 |

| NH (amide) | 10.3–10.5 | — |

| OCH₃ | 3.8–3.9 | 54–56 |

Infrared (IR) and Raman Spectroscopic Fingerprinting

Although specific IR/Raman data for this compound is unavailable, characteristic absorption bands can be inferred from benzamide derivatives:

- IR :

- Raman :

| Vibrational Mode | IR (cm⁻¹) | Raman (cm⁻¹) |

|---|---|---|

| Amide I (C=O) | 1650–1680 | 1655 |

| C–Br (symmetric stretch) | 600–650 | — |

| Aromatic C–H (stretch) | 3000–3100 | 3000–3100 |

Mass Spectrometric Fragmentation Patterns

Electrospray ionization mass spectrometry (ESI-MS) of structurally similar compounds reveals:

| Fragment Ion | m/z | Proposed Structure |

|---|---|---|

| [M+H]⁺ | 385.05 | Intact molecule |

| [M-Br]⁺ | 305.05 | Loss of one bromine atom |

| [M-2Br]⁺ | 224.05 | Loss of two bromine atoms |

| Benzamide core | 227.26 | Cleavage of C–N bond |

Comparative Crystal Packing Analysis with Related Benzamide Derivatives

Crystal packing in benzamide derivatives is influenced by halogen substituents and hydrogen-bonding interactions. For example:

- 4-Bromo-N-(2-nitrophenyl)benzamide forms weak C–H···O intermolecular interactions propagated along the b-axis, with dihedral angles between nitro groups and phenyl rings of 6.7°–9.9°.

- N-(2-Methoxyphenyl)benzamide derivatives exhibit intramolecular hydrogen bonds (e.g., N–H···O) and π–π stacking interactions, with dihedral angles between aromatic rings of ~75°–85°.

In this compound, the bulky bromine atoms likely reduce π–π stacking density, favoring discrete molecular packing stabilized by:

- Halogen···halogen interactions (Br···Br contacts).

- C–H···O interactions involving the methoxy group.

Properties

Molecular Formula |

C14H11Br2NO2 |

|---|---|

Molecular Weight |

385.05 g/mol |

IUPAC Name |

2,4-dibromo-N-(2-methoxyphenyl)benzamide |

InChI |

InChI=1S/C14H11Br2NO2/c1-19-13-5-3-2-4-12(13)17-14(18)10-7-6-9(15)8-11(10)16/h2-8H,1H3,(H,17,18) |

InChI Key |

IGHGRJICTLDVMK-UHFFFAOYSA-N |

SMILES |

COC1=CC=CC=C1NC(=O)C2=C(C=C(C=C2)Br)Br |

Canonical SMILES |

COC1=CC=CC=C1NC(=O)C2=C(C=C(C=C2)Br)Br |

Origin of Product |

United States |

Scientific Research Applications

Chemical Properties and Structure

The molecular formula for 2,4-dibromo-N-(2-methoxyphenyl)benzamide is C15H13Br2N O2. The compound features a benzamide core with two bromine atoms and a methoxy group, which enhances its solubility and bioavailability. This structural configuration is critical for its biological activity.

Pharmaceutical Applications

-

Anticancer Activity :

- Compounds similar to this compound have demonstrated promising anticancer properties. Studies indicate that brominated compounds often exhibit selective cytotoxicity against various cancer cell lines. For instance, derivatives have shown effectiveness in inhibiting cell proliferation and inducing apoptosis through mechanisms such as the inhibition of topoisomerase II and modulation of signaling pathways like IKK/NFκB .

- A notable case study involved a brominated derivative that inhibited the growth of ovarian cancer cells (SK-OV-3), showcasing its potential as a lead compound for developing new anticancer drugs .

-

Antimicrobial Properties :

- The presence of bromine in the compound enhances its antimicrobial efficacy. Research has shown that similar brominated benzamides exhibit significant antibacterial and antifungal activities, making them valuable in treating infections.

-

Anti-inflammatory Effects :

- The methoxy group may contribute to anti-inflammatory properties, which are crucial for developing treatments for inflammatory diseases. Compounds with similar structures have been documented to modulate inflammatory responses effectively.

Material Science Applications

The unique electronic properties of this compound make it a candidate for applications in material science. Its ability to interact with biological systems suggests potential uses in developing biosensors or other bioactive materials.

Q & A

Q. What are the optimal synthetic routes for 2,4-dibromo-N-(2-methoxyphenyl)benzamide, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The synthesis typically involves amide bond formation between 2,4-dibromobenzoic acid and 2-methoxyaniline. Key steps include:

- Coupling Agents : Use DCC (dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) in anhydrous DMF to activate the carboxylic acid .

- Temperature Control : Maintain 0–5°C during coupling to minimize side reactions .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) removes unreacted starting materials. Yield optimization (70–85%) requires stoichiometric control of reagents .

Q. How can the molecular structure of this compound be confirmed experimentally?

- Methodological Answer :

- Spectroscopy :

- ¹H/¹³C NMR : Assign peaks based on substituent effects (e.g., methoxy group at δ 3.8–4.0 ppm; aromatic protons influenced by bromine’s deshielding effect) .

- IR Spectroscopy : Confirm amide C=O stretch (~1650 cm⁻¹) and N-H stretch (~3300 cm⁻¹) .

- X-ray Crystallography : Resolve crystal packing and dihedral angles between aromatic rings (e.g., methoxyphenyl vs. benzamide planes) .

Q. What solvent systems are suitable for recrystallizing this compound?

- Methodological Answer :

- Solvent Pair Screening : Test ethanol/water or dichloromethane/hexane for solubility vs. temperature gradients.

- Purity Check : Monitor melting point consistency (e.g., 160–165°C) via DSC (Differential Scanning Calorimetry) .

Advanced Research Questions

Q. How do the electronic effects of bromine substituents influence the reactivity of this compound in nucleophilic aromatic substitution (NAS)?

- Methodological Answer :

- Substituent Effects : Bromine’s electron-withdrawing nature activates the benzene ring for NAS at the 2- and 4-positions.

- Experimental Design :

- Reaction with NaN₃/KSCN : Compare substitution rates at 2-Br vs. 4-Br using HPLC to track intermediates .

- DFT Calculations : Compute partial charges (e.g., Hirshfeld analysis) to predict regioselectivity .

Q. What strategies can mitigate steric hindrance during functionalization of the methoxyphenyl group in this compound?

- Methodological Answer :

- Directed Ortho-Metalation : Use LDA (Lithium Diisopropylamide) to deprotonate the methoxy-adjacent position, enabling bromine or nitro group introduction .

- Protection/Deprotection : Temporarily protect the amide with Boc (tert-butoxycarbonyl) to reduce steric interference during substitutions .

Q. How does this compound interact with biological targets, and what assays are suitable for validating its activity?

- Methodological Answer :

- Enzyme Inhibition Assays : Screen against kinase or protease targets using fluorescence polarization (FP) or TR-FRET (Time-Resolved FRET) .

- Binding Affinity : Perform SPR (Surface Plasmon Resonance) to quantify KD values .

- Comparative Studies : Benchmark against analogs (e.g., 2,4-dichloro derivatives) to assess bromine’s role in potency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.